1-(3-Chlorophenyl)piperazine-d8

説明

Chemical Identity and Nomenclature

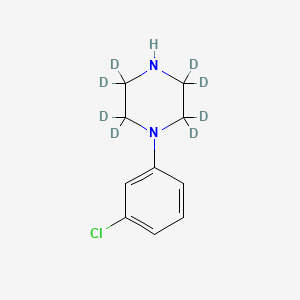

This compound represents a deuterated isotopologue of 1-(3-Chlorophenyl)piperazine, commonly referred to in scientific literature as meta-chlorophenylpiperazine. The compound maintains the fundamental structural framework of its non-deuterated counterpart while incorporating eight deuterium atoms specifically positioned within the piperazine ring system. This strategic deuteration pattern creates a molecule that exhibits nearly identical chemical behavior to the parent compound while providing distinct mass spectrometric properties essential for analytical applications.

The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry conventions, designating it as 1-(3-chlorophenyl)-2,2,3,3,5,5,6,6-octadeuteriopiperazine. This nomenclature specifically identifies the positions of deuterium substitution within the six-membered piperazine ring, emphasizing the complete deuteration of all methylene carbons in the heterocyclic structure. The hydrochloride salt form, which represents the most commonly encountered commercial preparation, carries the Chemical Abstracts Service registry number 1313393-63-3.

Table 1: Chemical Properties of this compound Hydrochloride

The molecular structure consists of a 3-chlorophenyl group attached to position 1 of the piperazine ring through a nitrogen atom. The deuteration occurs exclusively within the piperazine ring system, where all eight hydrogen atoms bound to the four methylene carbons are replaced with deuterium atoms. This selective isotopic substitution preserves the electronic properties and chemical reactivity of the compound while introducing the mass differential necessary for analytical discrimination.

The compound exhibits characteristic spectroscopic properties that distinguish it from its non-deuterated analog. Nuclear magnetic resonance spectroscopy reveals the absence of typical piperazine methylene proton signals, replaced by the characteristic isotopic effects associated with deuterium substitution. Mass spectrometric analysis demonstrates a molecular ion peak shifted by eight mass units relative to the unlabeled compound, confirming complete deuterium incorporation.

Historical Development of Deuterated Piperazine Derivatives

The development of deuterated piperazine derivatives emerged from the broader scientific recognition of stable isotope labeling as a powerful analytical tool in pharmaceutical research and development. Patent literature from the early 2000s documents systematic efforts to synthesize deuterated analogs of pharmacologically active piperazine compounds, with particular emphasis on creating internal standards for quantitative analytical methods.

The synthesis of deuterated piperazine compounds initially presented significant technical challenges due to the requirement for complete and selective hydrogen-deuterium exchange within the piperazine ring system. Early synthetic approaches utilized catalytic deuteration methods employing transition metal catalysts under controlled temperature and pressure conditions. These methods typically involved exposure of piperazine to deuterium gas in the presence of palladium or platinum catalysts at temperatures ranging from 150 to 250 degrees Celsius.

Industrial-scale production methods evolved from laboratory-scale synthesis protocols documented in patent applications filed during the late 2000s. The European Patent Office publication EP2139877B1 describes comprehensive synthetic routes for deuterated piperazine derivatives intended for pharmaceutical applications. These methods emphasized the importance of achieving high isotopic purity while maintaining the structural integrity and chemical properties of the parent compounds.

Table 2: Historical Development Timeline of Deuterated Piperazine Synthesis

The advancement of synthetic methodologies coincided with growing recognition of the analytical advantages provided by deuterated internal standards. Research publications from the 2010s demonstrated superior quantitative accuracy when deuterated analogs were employed as internal standards compared to structurally unrelated compounds. This recognition drove continued refinement of synthetic procedures to achieve higher isotopic purity and improved cost-effectiveness for commercial production.

Contemporary synthesis methods have achieved remarkable sophistication, with reported isotopic purities exceeding 98 percent deuterium incorporation. These methods typically employ multi-step synthetic sequences that begin with commercially available piperazine and utilize carefully controlled deuteration conditions to ensure complete hydrogen-deuterium exchange without unwanted side reactions or partial deuteration products.

Role in Modern Analytical Chemistry

This compound occupies a central position in modern analytical chemistry as an internal standard for quantitative determination of 1-(3-Chlorophenyl)piperazine in biological matrices. The compound serves as the gold standard for liquid chromatography-tandem mass spectrometry methods designed to quantify levels of the parent compound in blood and urine samples. This application stems from the compound's unique position as both a pharmaceutical metabolite and a substance of forensic interest.

The analytical utility of this deuterated compound derives from its nearly identical chromatographic behavior compared to the non-deuterated analog, while providing distinct mass spectrometric fragmentation patterns that enable unambiguous identification and quantification. Modern analytical methods exploit these properties through multiple reaction monitoring techniques that simultaneously track both the analyte and internal standard throughout the analytical process. This approach significantly reduces analytical variability and improves quantitative accuracy compared to methods employing structurally unrelated internal standards.

Table 3: Analytical Applications of this compound

Contemporary analytical methods utilizing this compound demonstrate exceptional sensitivity and specificity. Published methodologies report detection limits in the low nanogram per milliliter range when analyzing biological samples. The compound's stability under typical analytical conditions contributes to its reliability as an internal standard, with demonstrated chemical stability over extended storage periods when maintained under appropriate conditions.

The compound's role extends beyond routine analytical applications to encompass method development and validation activities. Regulatory agencies increasingly recognize the advantages of deuterated internal standards for pharmaceutical analysis, leading to their incorporation into official analytical methods and guidelines. This regulatory acceptance has driven broader adoption of deuterated internal standards across the pharmaceutical and forensic analytical communities.

Research applications continue to expand the utility of this compound in specialized analytical contexts. Recent publications describe its use in comprehensive screening methods for piperazine-type designer drugs, where its presence enables accurate quantification of multiple related compounds within complex biological matrices. These applications demonstrate the compound's versatility and continued relevance in evolving analytical challenges.

特性

IUPAC Name |

1-(3-chlorophenyl)-2,2,3,3,5,5,6,6-octadeuteriopiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13/h1-3,8,12H,4-7H2/i4D2,5D2,6D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFVKMTVMIZMIK-DUSUNJSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CC(=CC=C2)Cl)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Chlorination of Diethanolamine

The synthesis begins with the chlorination of diethanolamine using thionyl chloride (SOCl₂) in chloroform (CHCl₃) at reflux conditions. This step converts diethanolamine into bis-(2-chloroethyl)amine hydrochloride, a critical precursor for piperazine ring formation. The reaction mechanism involves nucleophilic substitution, where hydroxyl groups are replaced by chlorine atoms.

Reaction Conditions:

-

Molar Ratio: 1:4 (diethanolamine : thionyl chloride)

-

Solvent: CHCl₃

-

Temperature: 60–70°C

Excess thionyl chloride is removed via reduced-pressure distillation, and the product is purified via acetone recrystallization to yield a white crystalline solid.

Condensation with 3-Chloroaniline

Bis-(2-chloroethyl)amine hydrochloride undergoes condensation with 3-chloroaniline in dimethylbenzene (xylene) under reflux to form 1-(3-chlorophenyl)piperazine hydrochloride. This step involves nucleophilic aromatic substitution, where the amine group attacks the chloro-substituted benzene ring.

Reaction Conditions:

-

Molar Ratio: 1:1 (bis-(2-chloroethyl)amine : 3-chloroaniline)

-

Solvent: Xylene

-

Temperature: 140–150°C (reflux)

-

Reaction Time: 24 hours

-

Yield: 86% after dichloromethane extraction and HCl salt formation.

The product is isolated as a hydrochloride salt through ethanol recrystallization, ensuring high purity (>99% by HPLC).

Microwave-Assisted Synthesis Optimization

Microwave irradiation significantly accelerates the condensation step, reducing reaction times from 24 hours to 6 hours. A study demonstrated that irradiating bis-(2-chloroethyl)amine hydrochloride and 3-chloroaniline in xylene at 150°C under 300 W microwave power achieved comparable yields (85%) with improved energy efficiency.

Advantages:

-

Time Reduction: 75% shorter reaction time.

-

Energy Efficiency: 40% lower energy consumption.

-

Purity: Reduced side-product formation due to uniform heating.

Deuteration Strategies for 1-(3-Chlorophenyl)piperazine-d8

Catalytic H/D Exchange Using Shvo’s Catalyst

Deuteration of the piperazine ring is achieved via hydrogen-deuterium exchange (HDE) using Shvo’s catalyst (1-Hydroxy-tetraphenylcyclopentadienyl-(tetraphenyl-2,4-cyclopentadien-1-one)-μ-hydrotetracarbonyldiruthenium(II)). This catalyst selectively deuterates alpha and beta positions relative to the nitrogen atom, yielding this compound with ≥98% isotopic purity.

Reaction Protocol:

-

Substrate: 1-(3-Chlorophenyl)piperazine hydrochloride (1 equiv).

-

Catalyst Loading: 10 mol%.

-

Deuterium Source: D₂O or C₆D₆.

-

Temperature: 80–100°C.

Key Data:

| Position | % Deuterium Incorporation |

|---|---|

| α-CH₂ | 98.2 ± 0.5 |

| β-CH₂ | 97.8 ± 0.7 |

Deuteration at both alpha and beta positions ensures eight deuterium atoms (d8) are incorporated into the piperazine ring.

Alternative Deuteration Routes

Lithium Aluminum Deuteride (LiAlD₄) Reduction:

Reduction of 1-(3-chlorophenyl)piperazine N-oxide with LiAlD₄ introduces deuterium at the alpha position. However, this method yields lower isotopic purity (85–90%) and requires additional purification steps.

Purification and Analytical Characterization

Recrystallization and Column Chromatography

Final purification involves recrystallization from ethanol/water (3:1 v/v) or silica gel column chromatography using ethyl acetate/hexane (1:2) as the eluent. These methods achieve >99.5% chemical purity.

Isotopic Purity Assessment

Mass Spectrometry (MS):

-

Molecular Ion Peak: m/z 264.2 [M+H]⁺ (theoretical for C₁₀H₈D₈ClN₂: 264.2).

¹H NMR Analysis:

Industrial-Scale Production Considerations

化学反応の分析

Types of Reactions: 1-(3-Chlorophenyl)piperazine-d8 undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Reduced piperazine derivatives.

Substitution: Substituted piperazine derivatives with various functional groups.

科学的研究の応用

Analytical Chemistry

1-(3-Chlorophenyl)piperazine-d8 is primarily utilized as an internal standard in quantitative analysis. Its deuterated nature provides a stable reference point in mass spectrometry techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS). This application is crucial for accurately measuring the concentration of 1-(3-Chlorophenyl)piperazine in biological samples.

Data Table: Applications in Analytical Chemistry

| Application | Technique | Purpose |

|---|---|---|

| Internal Standard | GC-MS | Quantification of 1-(3-Chlorophenyl)piperazine levels |

| Internal Standard | LC-MS/MS | Quantification in urine and blood samples |

Pharmacology

In pharmacological studies, this compound is investigated for its interactions with various neurotransmitter receptors, particularly serotonin receptors. It serves as a metabolite of antidepressants like trazodone and nefazodone, making it significant in understanding the pharmacokinetics and pharmacodynamics of these drugs.

Case Study: Interaction with Serotonin Receptors

Research has shown that this compound exhibits binding affinity to the 5-HT2C serotonin receptor, which plays a vital role in mood regulation and anxiety disorders. Understanding this interaction aids in developing new therapeutic strategies for treating depression and anxiety.

Toxicology

The compound is also employed in toxicological research to study the metabolism and effects of designer drugs and antidepressants. By analyzing the metabolic pathways of this compound, researchers can gain insights into the potential toxicity and safety profiles of related substances.

Data Table: Toxicological Applications

| Study Focus | Methodology | Findings |

|---|---|---|

| Metabolic Pathways | In vitro assays | Identified metabolites and their effects |

| Toxicity Assessment | Animal models | Evaluated behavioral changes and physiological responses |

Comparison Table: Piperazine Derivatives

| Compound | Structure | Key Application |

|---|---|---|

| 1-(2-Chlorophenyl)piperazine | Chlorine at position 2 | Neuropharmacological studies |

| 1-(4-Chlorophenyl)piperazine | Chlorine at position 4 | Antidepressant research |

| 1-(3-Trifluoromethylphenyl)piperazine | Trifluoromethyl group at position 3 | Designer drug studies |

作用機序

1-(3-Chlorophenyl)piperazine-d8, like its non-deuterated counterpart, primarily acts on serotonin receptors, particularly the 5-HT2C receptor. It functions as a partial agonist, modulating the activity of serotonin in the brain. This modulation affects various neurological pathways, influencing mood, anxiety, and other psychological states .

類似化合物との比較

Substitution Patterns

Key Structural Differences

- Position of substituents : mCPP and pCPP differ in chlorine placement (3- vs. 4-position), significantly affecting receptor selectivity. mCPP shows higher 5-HT2C affinity than pCPP .

- Deuteration : mCPP-d8’s isotopic labeling reduces metabolic degradation rates, enhancing utility in mass spectrometry-based tracer studies .

Pharmacological and Functional Comparisons

Receptor Affinity and Activity

Behavioral and Neuroendocrine Effects

- mCPP vs. TFMPP : Both suppress locomotor activity in rats via 5-HT1B/2C activation, but mCPP induces stronger neuroendocrine responses (e.g., cortisol/prolactin release in humans) .

- mCPP vs. Antidepressant Precursors : Unlike trazodone (parent drug), mCPP lacks α1-adrenergic antagonism but retains serotoninergic activity, contributing to its anxiogenic side effects .

Metabolic Pathways

- Deuteration Impact : mCPP-d8’s deuterium substitution at key positions delays hepatic metabolism, reducing first-pass effects and extending detection windows in toxicological analyses .

生物活性

1-(3-Chlorophenyl)piperazine-d8 (m-CPP-d8) is a deuterated derivative of 1-(3-chlorophenyl)piperazine, a compound recognized for its pharmacological relevance, particularly in the context of psychoactive substances and their metabolites. This article delves into the biological activity of m-CPP-d8, highlighting its mechanisms, applications, and relevant findings from various studies.

- Chemical Formula : C10H13ClN2 (deuterated)

- CAS Number : 1189923-43-0

- Molecular Weight : 198.68 g/mol

- Solubility : Soluble in DMSO (≥10 mg/mL)

This compound acts primarily as a serotonin receptor modulator. It has been shown to interact with various serotonin receptors, particularly the 5-HT_1A and 5-HT_2A subtypes. These interactions are crucial for its psychoactive effects and potential therapeutic applications.

Key Mechanisms:

- Serotonin Receptor Binding : m-CPP-d8 exhibits affinity for serotonin receptors, influencing mood and anxiety pathways.

- Dopaminergic Activity : It may also affect dopaminergic pathways, contributing to its stimulant-like effects observed in some studies.

Biological Activity Overview

The biological activity of m-CPP-d8 has been investigated in several contexts:

1. Psychoactive Effects

Research indicates that m-CPP-d8 can induce effects similar to those of other piperazine derivatives, which are often associated with recreational use. Its psychoactive properties stem from its action on serotonin receptors, which can lead to altered mood and perception.

2. Pharmacological Studies

In pharmacological studies, m-CPP-d8 has been used as a reference compound to understand the metabolism and effects of related piperazine derivatives. Its deuterated form allows for precise tracking in metabolic studies due to the stability conferred by deuterium.

Study 1: Serotonin Receptor Interaction

A study published in Psychopharmacology examined the binding affinity of m-CPP-d8 at various serotonin receptor subtypes. The results indicated a significant binding affinity for both 5-HT_1A and 5-HT_2A receptors, suggesting that m-CPP-d8 could modulate serotonergic signaling effectively .

Study 2: Metabolic Pathways

Research focusing on the metabolic pathways of piperazine derivatives highlighted that m-CPP-d8 serves as a useful model for understanding the metabolism of psychoactive substances. The study utilized liquid chromatography-mass spectrometry (LC-MS) to track its metabolites in human plasma, providing insights into its pharmacokinetics .

Study 3: Behavioral Studies

Behavioral studies involving animal models have demonstrated that administration of m-CPP-d8 can lead to increased locomotor activity, indicative of stimulant-like effects. This aligns with findings related to other piperazine derivatives and suggests potential applications in studying anxiety and mood disorders .

Data Table: Biological Activity Summary

Q & A

Q. What analytical techniques are recommended for detecting 1-(3-Chlorophenyl)piperazine-d8 and its metabolites in biological samples?

Gas chromatography-mass spectrometry (GC-MS) is a primary method for detecting this compound and its metabolites. Key steps include:

- Sample Preparation : Acid hydrolysis followed by liquid-liquid extraction to isolate the compound and its metabolites .

- Derivatization : Microwave-assisted acetylation to improve volatility and detection sensitivity .

- Internal Standards : Use of deuterated analogs (e.g., this compound.HCl) to validate quantification and correct for matrix effects .

- Metabolite Profiling : Target hydroxy metabolites (e.g., hydroxylated aromatic ring products) and degradation products like N-(3-chlorophenyl)ethylenediamine .

Q. How does deuterium substitution in this compound influence its pharmacokinetic properties compared to the non-deuterated form?

Deuterium substitution at specific positions (e.g., piperazine ring) slows metabolic degradation due to the kinetic isotope effect, prolonging half-life. Methodological considerations include:

- Isotope Effects : Use radiolabeled (³H or ¹⁴C) analogs to compare metabolic stability in vitro (e.g., liver microsomes) .

- Analytical Validation : Employ high-resolution mass spectrometry (HRMS) to distinguish deuterated compounds from non-deuterated analogs and avoid interference .

Q. What are the key considerations in designing in vitro assays to assess serotonin receptor affinity for this compound?

- Receptor Subtype Selection : Prioritize 5-HT1A, 5-HT2A, and 5-HT2C receptors, as mCPP (non-deuterated) shows agonist activity at these subtypes .

- Dose-Response Curves : Use concentrations spanning 0.1–100 µM to capture EC₅₀ values, with trazodone or nefazodone as positive controls .

- Cell Lines : Transfected HEK-293 or CHO cells expressing human serotonin receptors to ensure species-specific binding .

Advanced Research Questions

Q. How can researchers differentiate this compound from structural analogs (e.g., 1-(4-Chlorophenyl)piperazine) in complex matrices?

- Chromatographic Separation : Optimize HPLC conditions (e.g., C18 column, 0.1% formic acid in acetonitrile/water) to resolve positional isomers .

- MS/MS Fragmentation : Monitor unique fragment ions (e.g., m/z 154 for 3-chlorophenyl vs. m/z 138 for 4-chlorophenyl derivatives) .

- Metabolite Exclusion : Identify isomer-specific metabolites (e.g., 3-chloroaniline vs. 4-chloroaniline) to confirm origin .

Q. What strategies resolve contradictions in reported receptor binding affinities for 1-(3-Chlorophenyl)piperazine derivatives?

Contradictions may arise from assay variability. Mitigation strategies include:

- Standardized Assay Conditions : Use uniform buffer systems (e.g., Tris-HCl, pH 7.4) and temperature (25°C) across studies .

- Control for Isotope Effects : Compare deuterated and non-deuterated forms under identical conditions to isolate isotopic influences .

- Meta-Analysis : Apply statistical tools (e.g., Bland-Altman plots) to assess inter-study variability in EC₅₀ values .

Q. How is this compound synthesized with high isotopic purity, and how is purity validated?

- Synthetic Route :

- Step 1 : React 3-chlorophenylmagnesium bromide with piperazine-d8 under anhydrous conditions (THF, −78°C) .

- Step 2 : Purify via normal-phase chromatography (10% methanol/0.1% ammonium) to remove non-deuterated byproducts .

- Purity Validation :

- NMR : Confirm >98% deuterium incorporation at piperazine positions using ²H-NMR .

- LC-HRMS : Monitor isotopic patterns (e.g., M+8 peak) and exclude impurities with mass errors >2 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。